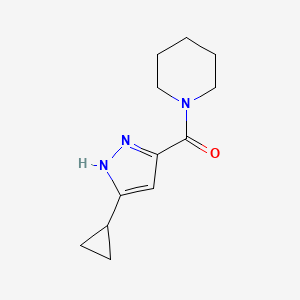
1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
Descripción general
Descripción
Synthesis Analysis
- Cyclocondensation Reactions : One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can then be oxidized to pyrazoles .
- Visible Light Catalysis : Visible light-mediated reactions of hydrazones and α-bromo ketones can provide trisubstituted pyrazoles .
Molecular Structure Analysis
The molecular structure of 1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine is represented by the following SMILES notation: CCN1N=C(C)C=C1C([O-])=O .
Aplicaciones Científicas De Investigación
Organic Synthesis
Pyrazole derivatives, including “1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine”, have been found to be useful in organic synthesis, where they act as both a directing and transforming group .
Pharmacological Activities
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This includes anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant activities .
Inhibitors of Protein Glycation
Pyrazole derivatives have been described as inhibitors of protein glycation . This property could be useful in the treatment of diseases such as diabetes, where the glycation of proteins can lead to complications.
Antibacterial and Antifungal Agents
Pyrazole derivatives have been reported to have antibacterial and antifungal properties . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Agents
Pyrazole derivatives have shown potential as anticancer agents . Further research could lead to the development of new cancer treatments.
Fluorescent Probes
Some pyrazole derivatives have been used as fluorescent probes . These compounds can be used to visualize and track biological processes in real time.
Structural Units of Polymers
Pyrazole derivatives have been used as structural units of polymers . They have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance .
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds, which are related to pyrazole derivatives, can be used as photoluminescent and photorefractive materials . They have potential applications in technology and industry.
Direcciones Futuras
Propiedades
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-6-2-1-3-7-15)11-8-10(13-14-11)9-4-5-9/h8-9H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZRRIUQKQWQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1462080.png)
![N-[(3-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462082.png)
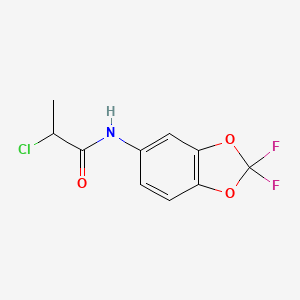

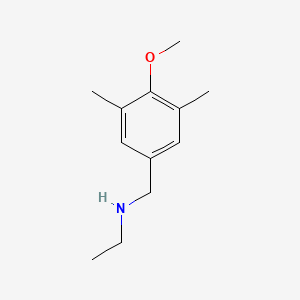
![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1462086.png)
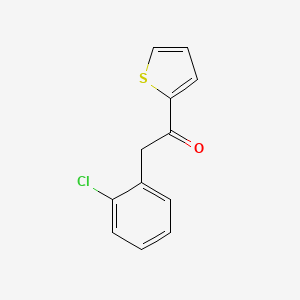
amine](/img/structure/B1462091.png)
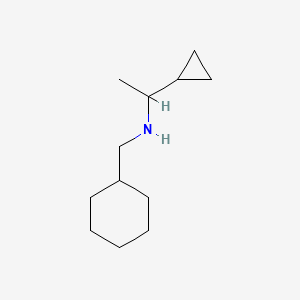
amine](/img/structure/B1462098.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)
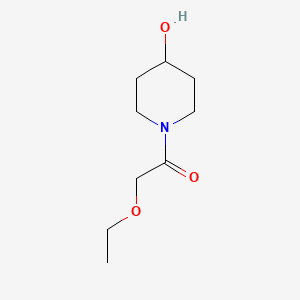
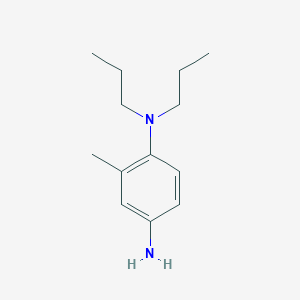
amine](/img/structure/B1462102.png)